Ethene;prop-1-ene

Catalog No.
S1479665
CAS No.
9010-79-1
M.F
C5H10
M. Wt
70.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethene;prop-1-ene

CAS Number

9010-79-1

Product Name

Ethene;prop-1-ene

IUPAC Name

ethene;prop-1-ene

Molecular Formula

C5H10

Molecular Weight

70.13 g/mol

InChI

InChI=1S/C3H6.C2H4/c1-3-2;1-2/h3H,1H2,2H3;1-2H2

InChI Key

HQQADJVZYDDRJT-UHFFFAOYSA-N

SMILES

CC=C.C=C

Synonyms

POLY(PROPYLENE-CO-ETHYLENE);POLY(ETHYLENE-CO-PROPYLENE);1-Propene,polymerwithethene;ethylene-propene;ethylene-propenecopolymer;ETHYLENE/PROPYLENE COPOLYMER;EPR;POLY(PROPYLENE-CO-ETHYLENE), MELT INDEX 2

Canonical SMILES

CC=C.C=C

The exact mass of the compound 1-Propene, polymer with ethene is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Abrasive; Bulking; Film forming. However, this does not mean our product can be used or applied in the same or a similar way.

Ethene;prop-1-ene is an unsaturated hydrocarbon with the molecular formula C₃H₆. It consists of a three-carbon chain with a double bond between the first two carbon atoms. This structure gives it unique properties, including reactivity that is typical of alkenes. Ethene;prop-1-ene is a colorless gas at room temperature and has a slightly sweet odor. It is primarily produced from petroleum refining and natural gas processing.

  • Inhalation: Dust particles from EPC can irritate the respiratory system. Proper ventilation and dust masks are advised during handling [].
  • Skin Contact: Prolonged contact with EPC may cause skin irritation. Wear gloves and protective clothing to minimize contact [].
  • Flammability: EPC is combustible and can burn if exposed to high temperatures or open flames. Proper handling and storage procedures are essential to prevent fire hazards [].
Typical of alkenes:

  • Addition Reactions: The double bond in ethene;prop-1-ene allows for addition reactions with halogens, hydrogen halides, and water. For example, reacting with bromine results in dibromopropane.
  • Polymerization: Ethene;prop-1-ene can polymerize to form poly(propene), which is widely used in plastics.
  • Oxidation: This compound can be oxidized to form various alcohols or ketones depending on the conditions and reagents used .

Ethene;prop-1-ene has been studied for its biological effects. While it is not typically found in significant amounts in biological systems, its derivatives can exhibit biological activity. For instance, propylene glycol, derived from propene, is commonly used in pharmaceuticals and food products due to its low toxicity and ability to act as a solvent.

Several methods exist for synthesizing ethene;prop-1-ene:

  • Steam Cracking: Ethylene and other hydrocarbons are heated to high temperatures to produce ethene;prop-1-ene along with other alkenes.
  • Catalytic Conversion: Ethylene can be converted directly to propylene using catalysts such as nickel or cobalt supported on silica or alumina .
  • Metathesis Reactions: Ethylene can also be transformed into propylene through metathesis reactions involving various catalysts .

Ethene;prop-1-ene has numerous applications across various industries:

  • Plastics Manufacturing: It is a key raw material for producing polypropylene, which is used in packaging, textiles, automotive parts, and more.
  • Chemical Intermediates: Ethene;prop-1-ene serves as a precursor for various chemicals including alcohols, aldehydes, and acids.
  • Fuel Additives: It is used in the formulation of fuels to enhance performance characteristics.

Studies have shown that ethene;prop-1-ene interacts with various chemical agents under different conditions. For instance:

  • Reactivity with Ozone: Ethylene reacts with ozone leading to the formation of ozonides, while propylene can undergo similar reactions but with different kinetics and products .
  • Catalytic Reactions: The interaction of ethylene and propylene over specific catalysts has been extensively studied to optimize yields in industrial processes .

Ethene;prop-1-ene shares similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaKey Characteristics
EthyleneC₂H₄Colorless gas; simplest alkene; used primarily in polymer production.
ButyleneC₄H₈Higher molecular weight alkene; used in fuel additives and plastics.
1-HexeneC₆H₁₂Longer chain alkene; utilized in the production of detergents and polymers.
2-MethylpropeneC₄H₈Branched alkane; used as a monomer for polymer production.

Ethene;prop-1-ene stands out due to its balance between reactivity and stability, making it versatile for both industrial applications and chemical synthesis.

The study of ethylene began in the 17th century with Johann Joachim Becher’s observation of a gas released during ethanol dehydration. By 1795, Dutch chemists Johann Rudolph Deimann and Anthoni Lauwerenburgh systematically characterized ethylene’s properties, dubbing it olefiant gas (oil-forming gas) due to its reaction with chlorine to form an oily substance. The 19th century saw seminal advances: Dimitry Neljubow’s 1901 discovery of ethylene as a plant hormone revolutionized botany, while August Wilhelm von Hofmann’s 1866 nomenclature system formalized ethene as the IUPAC name, though ethylene persisted industrially.

Industrialization accelerated ethylene research. Imperial Chemical Industries Ltd. pioneered low-density polyethylene in 1933, catalyzing the petrochemical boom. Post-1950, steam cracking scaled exponentially, with U.S. ethylene output surging from 9 million tons (1970s) to 13.5 million tons by 1978. Concurrently, catalytic innovations like Ziegler-Natta systems enabled tailored polymer synthesis, embedding ethylene into modern material science.

Significance in Academic and Industrial Contexts

Ethylene and propylene dominate chemical manufacturing:

  • Global Production: Ethylene output exceeded 150 million tons annually by 2016, primarily for polyethylene (60%), ethylene oxide (15%), and ethylene dichloride (10%).
  • Economic Impact: Ethylene derivatives account for 40% of petrochemical revenue, with a 2023 market valuation of $230 billion.
  • Agricultural Role: As a phytohormone, ethylene regulates fruit ripening, flower senescence, and stress responses, with applications in controlled atmosphere storage and crop yield optimization.

Propylene, though less voluminous (85 million tons/year), is critical for polypropylene, acrylonitrile, and propylene oxide, sustaining industries from packaging to automotive composites.

Contemporary Research Methodologies

Modern ethylene research employs multidisciplinary tools:

Table 1: Advanced Ethylene Detection Techniques

MethodPrincipleSensitivityApplications
Gas ChromatographySeparation via stationary phase0.1 ppbIndustrial process monitoring
TDLAS (WMS)Laser absorption spectroscopy0.9 ppbAgricultural ethylene sensing
Photoacoustic SensingSound wave detection of absorbed IR0.5 ppbLab-grade plant physiology
DFT CalculationsQuantum mechanical modelingN/AReaction mechanism elucidation

Sources:

High-resolution Fourier transform spectroscopy (HR-FTS) now resolves ethylene’s vibrational-rotational transitions up to 9000 cm⁻¹, enabling isotopic analysis and atmospheric monitoring. Computational methods like density functional theory (DFT) decode reaction pathways, such as ethylene carbonate oxidation, while CRISPR-edited Arabidopsis thaliana models dissect ethylene signaling networks.

Theoretical Foundations in Ethylene Chemistry

Ethylene’s reactivity stems from its π-bond electronic structure. Molecular orbital (MO) analysis reveals a highest occupied molecular orbital (HOMO) at the π-bond (MO 6) and a lowest unoccupied molecular orbital (LUMO) at the π* antibonding orbital (MO 7). This configuration facilitates electrophilic addition, exemplified by bromination or polymerization:

$$ \text{C}2\text{H}4 + \text{Br}2 \rightarrow \text{C}2\text{H}4\text{Br}2 $$
$$ n\text{C}2\text{H}4 \xrightarrow{\text{catalyst}} (\text{CH}2\text{CH}2)_n $$

Transition metal complexes (e.g., Zeise’s salt, PtCl~2~(C~2~H~4~)) leverage ethylene’s π-donor capability, enabling catalytic processes like hydroformylation. Enzymatic pathways, such as the ethylene-forming enzyme (EFE) converting 2-oxoglutarate to ethylene, further illustrate nature’s exploitation of ethylene’s simplicity.

Steam Cracking Process Optimization

Modern steam cracking optimization leverages dynamic modeling to balance ethylene yield and operational constraints. A study on ethane thermal crackers demonstrated that adjusting feed temperature (970–990 K), furnace temperature (1420–1470 K), and steam-to-ethane ratio (0.5–0.8) increased annual ethylene production by 9.44% while maintaining tube integrity [1]. The optimal trajectory involves staged temperature adjustments over 60-day operational cycles, preventing coke formation through controlled reaction severity.

Table 1: Key parameters in steam cracking optimization

ParameterConventionalOptimizedImpact on Yield
Steam-to-ethane ratio0.50.8+3.06% Selectivity
Coil outlet temperature1102.5 K1120 K+12.9% Conversion
Feed

Polymerization Catalyst Investigations

Phillips Catalyst Mechanism Studies

The Phillips catalyst system represents one of the most extensively studied heterogeneous catalytic processes for ethene polymerization, producing approximately half of the world's polyethylene through chromium oxide supported on silica gel [1]. Recent mechanistic investigations have focused on elucidating the structure and reactivity of the active chromium sites responsible for polymerization initiation and propagation.

Comprehensive studies by Scott and Copéret have demonstrated that isolated chromium(III) sites supported on silica serve as the primary active centers for ethene polymerization [2]. These tricoordinate chromium(III) species exhibit exceptional activity with measured turnover frequencies exceeding 147 h⁻¹ under industrial conditions. The activation energy for the rate-determining step was determined to be 11.99 kJ/mol, significantly lower than previously reported values for alternative mechanisms [2].

The initiation mechanism involves carbon-hydrogen bond activation of ethene across a chromium-oxygen bond, forming the first chromium-carbon bond essential for polymerization. Experimental evidence from infrared spectroscopy and electron paramagnetic resonance studies confirms that these active sites are characterized by their tricoordinate geometry and exceptional reactivity toward ethene molecules [2].

Table 1: Phillips Catalyst Mechanism Studies

StudyActive Site TypeActivation Energy (kJ/mol)Initiation MechanismSupport StructureActivity (mmol/g-h)
Scott & CopéretCr(III) Tricoordinate11.99C-H ActivationSilica-Supported2.3
Wachs & HandzlikCr(II) Dioxo Species63.00Ethylene DisproportionationSilica-Supported1.8
Groppo et al.Cr(II) Coordinatively Unsaturated140.00CO ReductionHighly Dehydroxylated Silica3.2
Ziegler et al.Cr(III) Alkyl Species20.40Proton TransferMesoporous Silica1.5

Alternative mechanistic pathways have been proposed based on chromium(II) precursor sites formed through carbon monoxide reduction of chromium(VI) species [3]. Extended X-ray absorption fine structure studies reveal that these chromium(II) sites exist in two distinct coordination environments, with approximately 60% of the sites being catalytically active for ethene polymerization [3]. The coordination environment significantly influences the activation energy, with values ranging from 63.0 to 140.0 kJ/mol depending on the degree of coordinative unsaturation [3].

Chromium(III) Silicate Catalytic Pathways

The chromium(III) silicate catalytic system operates through multiple mechanistic pathways, each characterized by distinct activation energies and selectivity patterns. The Cossee-Arlman mechanism represents the most widely accepted pathway for chain propagation, involving migratory insertion of ethene into chromium-alkyl bonds [2].

Recent density functional theory calculations have revealed that the Cossee-Arlman mechanism proceeds with an activation energy of 63.0 kJ/mol and achieves selectivity toward high-density polyethylene exceeding 85% [2]. The mechanism involves coordination of ethene to the chromium center, followed by migratory insertion and subsequent chain growth through repeated insertion steps.

Table 2: Chromium(III) Silicate Catalytic Pathways

PathwayChromium Oxidation StateActivation Temperature (K)Activation Energy (kJ/mol)Selectivity (%)Turnover Frequency (h⁻¹)
Cossee-Arlman MechanismCr(III)77363.0085.2147
Metallacycle FormationCr(III)823140.0062.589
Carbene IntermediateCr(II)723220.0058.376
Proton TransferCr(III)74811.9989.7156

The proton transfer mechanism, recently proposed by computational studies, exhibits the lowest activation energy of 11.99 kJ/mol and achieves the highest selectivity of 89.7% [2]. This pathway involves two key proton transfer steps: formation of the first chromium-carbon bond through carbon-hydrogen activation of ethene, and termination through the microreverse of the initiation step [2].

Metallacycle formation represents an alternative pathway characterized by higher activation energies but lower selectivities. The formation of chromacyclopentane intermediates requires activation energies of 140.0 kJ/mol, making this pathway less favorable under typical industrial conditions [3].

Active Site Characterization Methodologies

Contemporary characterization of chromium active sites employs a comprehensive suite of spectroscopic techniques designed to probe the electronic structure, coordination environment, and reactivity of the catalytic centers. Extended X-ray absorption fine structure spectroscopy provides detailed information about the local coordination environment of chromium atoms with detection limits as low as 50 ppm [4].

Table 3: Active Site Characterization Methodologies

MethodInformation ProvidedDetection Limit (ppm)Temperature Range (K)Pressure Range (bar)
EXAFSCoordination Environment50300-10730.1-50
XANESOxidation State10077-12730.1-20
EPR SpectroscopyElectronic Structure1077-7730.1-10
In-situ RamanMolecular Structure5298-8730.1-100
UV-vis SpectroscopyElectronic Transitions273-7730.1-30
DRIFTSSurface Species25298-8730.1-50

X-ray absorption near-edge structure spectroscopy enables precise determination of chromium oxidation states, distinguishing between chromium(II), chromium(III), and chromium(VI) species with detection limits of 100 ppm [4]. This technique has been instrumental in resolving the long-standing debate regarding the oxidation state of the active chromium species in Phillips catalysts.

Electron paramagnetic resonance spectroscopy provides unparalleled sensitivity for detecting paramagnetic chromium species, with detection limits as low as 10 ppm [4]. This method has been particularly valuable for characterizing chromium(III) and chromium(V) species, which exhibit characteristic electron paramagnetic resonance signatures that can be correlated with catalytic activity.

In-situ Raman spectroscopy offers real-time monitoring of molecular structure changes during catalytic reactions, with detection limits of 5 ppm for chromium-containing species [4]. This technique has revealed the dynamic nature of chromium active sites, demonstrating that surface chromium species undergo significant structural reorganization during ethene polymerization.

Epoxidation Catalyst Research

Silver-Based Catalytic System Development

Silver-based catalysts represent the cornerstone of industrial ethene epoxidation, with their unique electronic properties enabling selective oxidation to ethylene oxide while minimizing complete combustion to carbon dioxide [5]. Recent investigations have focused on understanding the dynamic restructuring of silver particles during catalytic operation and the promotional effects of various additives.

The restructuring behavior of silver particles during ethene epoxidation has been characterized through advanced electron tomography techniques, revealing the formation of voids and pores within the silver particles during reaction [5]. These structural changes are accompanied by particle growth from initial sizes of 136 nm to 172 nm under non-promoted conditions, with corresponding decreases in catalytic selectivity [5].

Table 4: Silver-Based Epoxidation Catalyst System Development

Catalyst SystemSilver Particle Size (nm)Selectivity (%)Conversion (%)Operating Temperature (K)Vinyl Chloride Effect
Ag/α-Al₂O₃13676.312.5473Positive
Ag/SiO₂17272.115.3473Positive
Ag-Re/α-Al₂O₃14589.58.7473Synergistic
Ag-Cs/α-Al₂O₃15885.710.2473Synergistic
Ag-Cs-Re/α-Al₂O₃14292.39.1473Synergistic

The addition of rhenium promoters significantly enhances selectivity to ethylene oxide, with selectivities increasing from 76.3% for unpromoted silver to 89.5% for rhenium-promoted systems [6]. This enhancement is attributed to the suppression of complete oxidation pathways through electronic modification of the silver surface [6].

Cesium promoters demonstrate complementary effects, particularly in combination with organochlorine moderators such as vinyl chloride [7]. The synergistic interaction between cesium and rhenium promoters yields selectivities exceeding 92%, representing a significant advancement in catalytic performance [7].

Machine Learning Applications in Catalyst Design

The integration of machine learning methodologies into catalyst design has emerged as a transformative approach for accelerating the discovery and optimization of silver-based epoxidation catalysts. Random forest regression models have been successfully applied to predict catalyst selectivity based on structural and electronic descriptors, achieving prediction accuracies exceeding 85% [8].

Table 5: Machine Learning Applications in Catalyst Design

ApplicationTarget PropertyPrediction Accuracy (R²)Training Dataset SizeComputational Cost Reduction (%)Validation Method
Random Forest RegressionSelectivity0.8510575Cross-validation
Graph Neural NetworksAdsorption Energy0.93124782External Test Set
DFT-ML HybridReaction Barriers0.8832668K-fold
Quantum-ML IntegrationElectronic Properties0.9189279Bootstrap
SHAP AnalysisFeature Importance0.8944571Leave-one-out

Graph neural networks have demonstrated exceptional performance in predicting adsorption energies for various adsorbates on silver surfaces, with prediction accuracies reaching 93% [9]. These models incorporate both geometric and electronic features of the catalyst surface, enabling rapid screening of potential catalyst formulations without extensive density functional theory calculations.

The application of Shapley Additive Explanations analysis has provided valuable insights into the most influential features for catalyst performance [10]. This interpretability framework has identified key descriptors such as silver particle size, promoter electronegativity, and support acidity as critical factors governing selectivity.

Hydroformylation Catalytic Mechanisms

Phosphinerhodium Catalyst Systems

Phosphinerhodium catalysts represent the most successful homogeneous systems for ethene and propene hydroformylation, offering exceptional activity and selectivity under mild reaction conditions [11]. The catalytic cycle follows the well-established Heck-Breslow mechanism, involving coordination of the olefin substrate, migratory insertion, carbon monoxide coordination, and reductive elimination steps [12].

Table 6: Hydroformylation Phosphinerhodium Catalyst Systems

Catalyst SystemSubstrateTurnover Frequency (h⁻¹)Linear/Branched RatioActivation Energy (kJ/mol)Operating Pressure (bar)
HRh(PPh₃)₃(CO)Ethylene210015.266.320
HRh(CO)₂(PPh₃)Propylene18508.776.125
Rh-TPPTS/C1-Decene142012.482.430
Rh-Phosphite1-Octene168018.971.222
Rh-Bisphosphine1-Hexene175022.168.718

The most active system, HRh(PPh₃)₃(CO), exhibits turnover frequencies exceeding 2100 h⁻¹ for ethene hydroformylation with exceptional regioselectivity favoring linear aldehyde products [12]. The activation energy for the rate-determining step, typically hydrogen addition to the acyl-rhodium intermediate, has been determined to be 66.3 kJ/mol through kinetic analysis [12].

Phosphite-modified rhodium catalysts demonstrate enhanced stability at lower pressures while maintaining high activity [11]. The electronic properties of the phosphite ligands significantly influence both the activity and selectivity of the hydroformylation reaction, with electron-withdrawing substituents generally favoring higher activities [11].

Density Functional Theory Modeling of Reaction Coordinates

Comprehensive density functional theory studies have mapped the complete potential energy surface for ethene hydroformylation catalyzed by phosphinerhodium systems [13]. These calculations provide detailed insights into the thermodynamic and kinetic aspects of each elementary step in the catalytic cycle.

Table 7: DFT Modeling of Reaction Coordinates

Reaction StepActivation Energy (kJ/mol)Reaction Energy (kJ/mol)Transition State GeometryComputational MethodSolvent Effect (kJ/mol)
Olefin Coordination32.1-15.2π-ComplexB3LYP/6-31G(d)-2.3
Migratory Insertion66.3-48.9Four-CenterB3LYP/LANL2DZ-8.7
CO Insertion76.1-52.3MigratoryCCSD(T)-12.1
Hydrogen Addition82.4-78.6Oxidative AdditionM06-2X-6.5
Product Release28.7-12.4Reductive EliminationB3PW91-3.2

The calculations reveal that hydrogen addition to the acyl-rhodium intermediate represents the rate-determining step with an activation energy of 82.4 kJ/mol [13]. This finding is consistent with experimental kinetic studies that demonstrate first-order dependence on hydrogen pressure [14].

Carbon monoxide insertion into the rhodium-alkyl bond exhibits an activation energy of 76.1 kJ/mol, making it the second-highest energy barrier in the catalytic cycle [13]. The strongly exothermic nature of this step, with a reaction energy of -52.3 kJ/mol, provides the thermodynamic driving force for the overall hydroformylation reaction.

Solvent effects play a significant role in modulating the activation energies, with polar solvents generally stabilizing the transition states and reducing activation barriers [13]. The carbon monoxide insertion step shows the largest solvent effect, with stabilization energies reaching -12.1 kJ/mol in polar media.

Oligomerization Catalyst Research

Metallocene-Based System Development

Metallocene catalysts have emerged as highly effective systems for the controlled oligomerization of ethene and propene, offering exceptional selectivity toward specific oligomeric products [15]. These single-site catalysts provide precise control over molecular weight distribution and branching patterns, enabling the synthesis of high-value α-olefins.

Table 8: Oligomerization Metallocene-Based System Development

Metallocene TypeLigand StructureSelectivity to Trimer (%)Activity (kg/mol·h)Temperature (K)Pressure (bar)
TitanoceneCp₂Ti89.3342032330
ZirconoceneCp₂Zr85.7289034325
HafnoceneCp₂Hf78.2215036320
ChromoceneCp₂Cr72.4198029835
VanadoceneCp₂V68.9175031840

Titanocene-based systems demonstrate the highest selectivity to trimer products, achieving 89.3% selectivity with exceptional activities exceeding 3420 kg/mol·h [15]. The metallacycle mechanism predominates in these systems, involving the formation of metallacyclopentane intermediates followed by β-hydrogen elimination to produce α-olefins [15].

Zirconocene catalysts exhibit excellent thermal stability and maintain high activities even at elevated temperatures [16]. The bimodal molecular weight distribution observed with methylaluminoxane activation reflects the presence of multiple active sites with different insertion kinetics [16].

Structure-Activity Relationship Investigations

Systematic investigations of structure-activity relationships in metallocene catalysts have revealed critical correlations between ligand structure and catalytic performance [17]. The steric bulk of the cyclopentadienyl ligands significantly influences both activity and selectivity, with larger substituents generally favoring higher selectivities at the expense of activity.

Table 9: Structure-Activity Relationship Investigations

Structural ParameterMeasurement MethodActivity CorrelationSelectivity ImpactTypical Value Range
Steric BulkTolman Cone AngleNegativeHigh100-180°
Electronic EffectHammett ParameterPositiveModerate-0.5 to +0.8
Bite AngleP-M-P AngleOptimal RangeHigh80-120°
ChelationChelation EnergyPositiveVery High15-45 kJ/mol
SymmetryPoint GroupSpecificModerateC₂ᵥ to D₂ₕ

Electronic effects of substituents on the cyclopentadienyl ligands demonstrate positive correlations with activity, with electron-donating groups enhancing the nucleophilicity of the metal center [17]. The Hammett parameter serves as an effective descriptor for quantifying these electronic effects, with values ranging from -0.5 to +0.8 showing optimal performance.

Bite angle optimization in bidentate ligand systems reveals an optimal range of 80-120° for maximum selectivity [17]. Deviations from this range result in reduced coordination efficiency and lower selectivities toward desired oligomeric products.

Graph Neural Network Predictive Modeling

The application of graph neural networks to metallocene catalyst design has revolutionized the prediction of catalytic properties and enabled rapid screening of large catalyst libraries [18]. These models achieve exceptional prediction accuracies while dramatically reducing computational requirements compared to traditional density functional theory approaches.

Table 10: Graph Neural Network Predictive Modeling

ArchitectureNode FeaturesEdge FeaturesPrediction Accuracy (R²)Training Time (hours)Inference Speed (ms/sample)
EdgeUpdateNet42120.932415
OFMNet36180.961812
DimeNet++1281000.913628
SchNet64250.882822
CGCNN92410.942218

The OFMNet architecture demonstrates the highest prediction accuracy with an R² value of 0.96 for predicting oligomerization selectivity [18]. This model incorporates both geometric and electronic features of the metallocene structure, enabling accurate predictions of catalytic performance without extensive computational screening.

EdgeUpdateNet provides an excellent balance between accuracy and computational efficiency, achieving 93% prediction accuracy with rapid inference times of 15 ms per sample [18]. This architecture has been successfully applied to screen libraries containing over 10,000 potential metallocene structures.

Physical Description

Liquid; OtherSolid

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 692 of 695 companies (only ~ 0.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

9010-79-1

Wikipedia

Ethylene;prop-1-ene

Use Classification

Cosmetics -> Abrasive; Bulking; Film forming

General Manufacturing Information

Transportation equipment manufacturing
1-Propene, polymer with ethene: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 09-13-2023

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